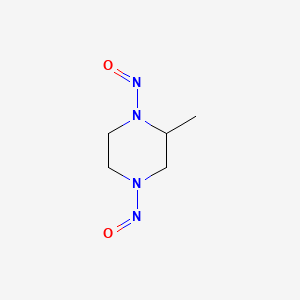
1,4-Dinitroso-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-dinitrosopiperazine: is a chemical compound with the molecular formula C5H10N4O2 and a molecular weight of 158.1585 g/mol . It is a derivative of piperazine, characterized by the presence of two nitroso groups attached to the nitrogen atoms in the piperazine ring and a methyl group at the second position. This compound is also known by other names such as 2-Methyldinitrosopiperazine and 2-Methyl-N,N’-dinitrosopiperazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dinitrosopiperazine typically involves the nitrosation of 2-methylpiperazine. The process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the desired dinitroso compound .
Industrial Production Methods: Industrial production methods for 2-Methyl-1,4-dinitrosopiperazine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potential carcinogenic nature of nitrosamines .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4-dinitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Common Reagents and Conditions:
Reduction: Zinc powder in acetic acid or hydrogen with a palladium catalyst.
Oxidation: Specific oxidizing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Reduction: Formation of 2-methylpiperazine.
Substitution: Formation of substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1,4-dinitrosopiperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dinitrosopiperazine involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and mutations, contributing to its carcinogenic properties. The compound’s nitroso groups are key to its reactivity, enabling it to form adducts with nucleophilic sites in DNA and proteins .
Comparison with Similar Compounds
- N-Nitrosopiperazine
- N,N’-Dinitrosopiperazine
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
Comparison: 2-Methyl-1,4-dinitrosopiperazine is unique due to the presence of a methyl group at the second position of the piperazine ring, which can influence its reactivity and biological effects. Compared to other nitrosamines, it may exhibit different carcinogenic potentials and reactivity patterns due to this structural difference .
Properties
CAS No. |
55556-94-0 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-methyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C5H10N4O2/c1-5-4-8(6-10)2-3-9(5)7-11/h5H,2-4H2,1H3 |
InChI Key |
FGFXABWVPFHRID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


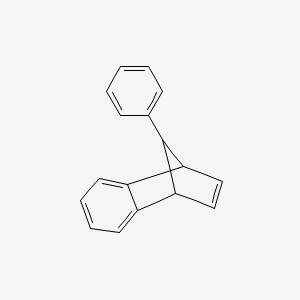
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
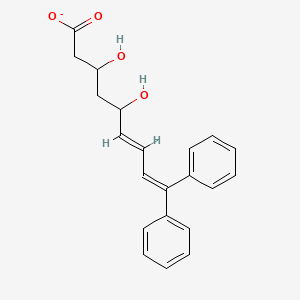
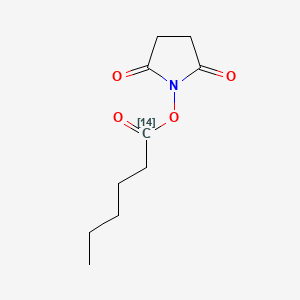
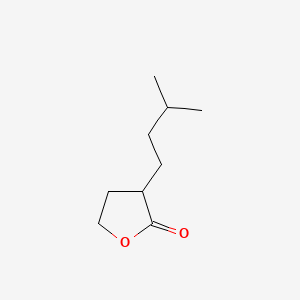
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

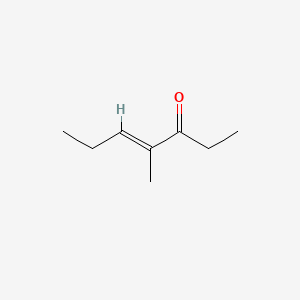
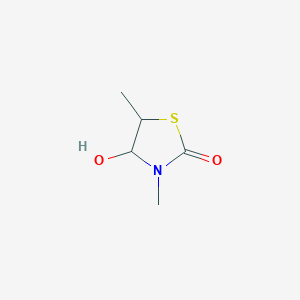
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
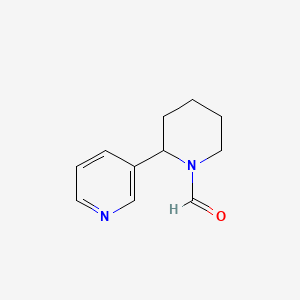
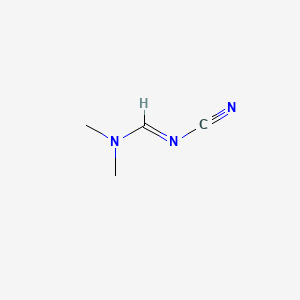
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
